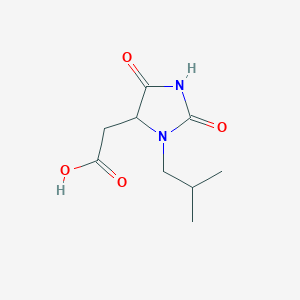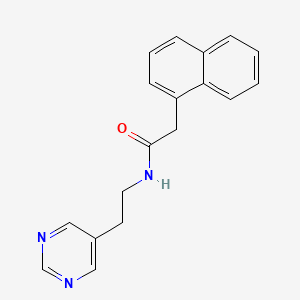
2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid”, also known as IBUDICA, is a chemical compound. It has a molecular formula of C9H14N2O4 .
Molecular Structure Analysis
The molecular structure of IBUDICA consists of an imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The ring is substituted with an isobutyl group and an acetic acid group .作用機序
2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid inhibitors exert their therapeutic effects by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (this compound). This compound is an important enzyme involved in the metabolism of tryptophan, an essential amino acid. The inhibition of this compound activity leads to the accumulation of tryptophan metabolites, which can activate the immune response against cancer cells and infectious agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound inhibitors are primarily related to their ability to modulate the immune response. This compound inhibitors have been shown to enhance the activity of immune cells such as T cells and natural killer cells, which can lead to the elimination of cancer cells and infectious agents. Moreover, this compound inhibitors have been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of autoimmune disorders.
実験室実験の利点と制限
The advantages of using 2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid inhibitors in lab experiments include their potential to modulate the immune response and their ability to enhance the efficacy of other therapeutic agents. However, the limitations of using this compound inhibitors include their potential toxicity and the need for further research to determine their optimal dosage and administration.
将来の方向性
The future directions of 2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid inhibitors include the development of more potent and selective inhibitors, the investigation of their potential use in combination with other therapeutic agents, and the exploration of their potential use in other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion
This compound inhibitors have emerged as a promising class of therapeutic agents with potential applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound inhibitors have been discussed in this paper. Further research is needed to fully understand the potential of this compound inhibitors in the treatment of various diseases.
合成法
The synthesis of 2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid inhibitors involves the reaction of imidazole-4,5-dicarboxylic acid with isobutylamine and subsequent cyclization to form the imidazolidinone ring. The final product is obtained by the addition of acetic anhydride and purification through column chromatography.
科学的研究の応用
2-(3-Isobutyl-2,5-dioxoimidazolidin-4-yl)acetic acid inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. The inhibition of this compound activity has been shown to enhance the immune response against cancer cells and reduce tumor growth. Moreover, this compound inhibitors have been investigated for their potential to modulate the immune response in autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, this compound inhibitors have been explored as a potential treatment option for infectious diseases such as malaria and tuberculosis.
特性
IUPAC Name |
2-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-5(2)4-11-6(3-7(12)13)8(14)10-9(11)15/h5-6H,3-4H2,1-2H3,(H,12,13)(H,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYCOFGPCMKEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(C(=O)NC1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)


![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)
![1-Acetyl-5-bromo-6-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline](/img/structure/B2589788.png)
![Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate](/img/structure/B2589789.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2589790.png)